(S)-2-Amino-3-(quinolin-6-yl)propanoic acid

Catalog No.
S14033109
CAS No.
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(quinolin-6-yl)propanoic acid

Product Name

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid

IUPAC Name

(2S)-2-amino-3-quinolin-6-ylpropanoic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

GVUXWMQJDJQMLK-JTQLQIEISA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)N=C1

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid is a chiral amino acid derivative that features a quinoline ring, which is a bicyclic aromatic compound. Its molecular formula is C12H12N2O2C_{12}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 216.24 g/mol. The compound is characterized by the presence of an amino group, a propanoic acid moiety, and a quinoline substituent at the sixth position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical research.

  • Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives using agents like potassium permanganate.
  • Reduction: The compound can be reduced to yield various reduced quinoline derivatives, typically employing reducing agents such as lithium aluminum hydride.
  • Substitution: The amino group can be deprotected or modified through substitution reactions, often using acids like trifluoroacetic acid to yield free amino acid derivatives.

These reactions highlight the compound's versatility for further functionalization and synthesis of more complex molecules .

Research indicates that (S)-2-Amino-3-(quinolin-6-yl)propanoic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The quinoline component is known for its ability to intercalate with DNA, potentially disrupting replication processes, while the amino acid backbone may interact with various enzymes and receptors, modulating their activity. This dual functionality suggests that this compound could serve as a lead structure for developing therapeutic agents targeting specific biological pathways .

The synthesis of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid typically involves several key steps:

  • Protection of the Amino Group: The amino group is often protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
  • Formation of the Propanoic Acid Backbone: The protected amino acid is coupled with a quinoline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with bases such as N,N-diisopropylethylamine (DIPEA).
  • Purification: The final product is purified through column chromatography or other suitable methods to ensure high purity .

(S)-2-Amino-3-(quinolin-6-yl)propanoic acid has several applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis for more complex molecules.
  • Biology: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme mechanisms and receptor activity.
  • Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in developing new materials and catalysts due to its unique structural properties .

Studies on interaction mechanisms indicate that (S)-2-Amino-3-(quinolin-6-yl)propanoic acid can bind to various biological targets, including enzymes and receptors. Its ability to intercalate within DNA suggests potential applications in cancer therapy by disrupting DNA function. Additionally, it may modulate enzyme activity through competitive inhibition or allosteric modulation, making it valuable in drug design .

Several compounds share structural similarities with (S)-2-Amino-3-(quinolin-6-yl)propanoic acid, including:

  • (S)-2-Amino-3-(quinolin-2-yl)propanoic acid
    • Structural Difference: Contains a quinoline moiety at the second position.
    • Unique Feature: May exhibit different reactivity and biological properties due to position changes.
  • (S)-2-Amino-3-(quinolin-4-yl)propanoic acid
    • Structural Difference: Substituted at the fourth position of the quinoline ring.
    • Unique Feature: Potentially alters the binding affinity to biological targets.
  • (S)-2-Amino-3-(pyridin-3-YL)propanoic acid
    • Structural Difference: Contains a pyridine moiety instead of quinoline.
    • Unique Feature: Changes in reactivity and biological activity due to differing nitrogen heterocycles.

Uniqueness

The uniqueness of (S)-2-Amino-3-(quinolin-6-yl)propanoic acid lies in its specific combination of an amino acid structure with a quinoline ring at the sixth position. This configuration not only enhances its chemical reactivity but also contributes to its distinctive biological activity profile compared to similar compounds .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.089877630 g/mol

Monoisotopic Mass

216.089877630 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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